L-グルコース

概要

説明

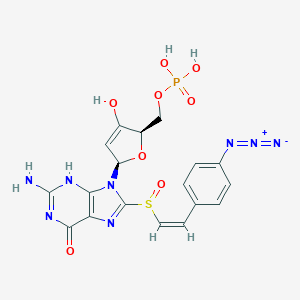

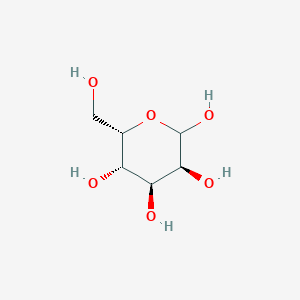

L-グルコースは、化学式C₆H₁₂O₆またはO=CH[CH(OH)]₅Hを持ち、より一般的なd-グルコースのエナンチオマーです。d-グルコースとは異なり、L-グルコースは生きた生物には自然には存在しません。しかしながら、実験室で合成することが可能です。グルコースと同じ6つの炭素骨格を共有しており、ヘキソースに分類されます。 L-グルコースは、d-グルコースと区別がつかない味です .

2. 製法

実験室での合成:: L-グルコースは、化学変換を含む合成ルートによって調製することができます。一般的な方法の1つは、特定の試薬を用いたd-グルコースの酸化です。たとえば、臭素水でd-グルコースを酸化し、その後還元するとL-グルコースが得られます。

工業生産:: 製造コストが高いことから、L-グルコースの工業規模での生産は一般的ではありません。研究は、大規模合成のためのより効率的な方法を探求し続けています。

3. 化学反応の解析

反応性:: L-グルコースは、他のアルドヘキソースと同様に、さまざまな化学反応を起こすことができます。

酸化: L-グルコースは、酸化されてカルボン酸を生成することができます。

還元: L-グルコースを還元すると、アルジトール(糖アルコール)になります。

置換: L-グルコースは、ヒドロキシル基で置換反応を起こすことができます。

異性化: 水溶液中では、L-グルコースは環状構造異性体間で相互変換します。これには、α-およびβ-L-グルコフラノース(五員環)とα-およびβ-L-グルコピラノース(六員環)が含まれます。

- 酸化: 臭素水、硝酸などの酸化剤。

- 還元: 水素化ホウ素ナトリウム (NaBH₄) または触媒的水素化。

- 異性化: 酸性または塩基性条件。

科学的研究の応用

L-グルコースは、さまざまな目的のために研究されています。

低カロリー甘味料: 低カロリーの代替物として提案されていますが、市販されていません。

インスリン分泌: L-グルコースペンタアセテートはインスリン分泌を促進し、2型糖尿病の治療の可能性があります。

緩下剤効果: L-グルコースは緩下剤効果を示し、体液や電解質のバランスを乱すことなく、大腸洗浄に用いられてきました。

作用機序

L-グルコースがその効果を発揮する正確なメカニズムは、まだ研究中の分野です。細胞レセプターや代謝経路との相互作用が関与している可能性があります。

6. 類似の化合物との比較

L-グルコースは、希少性とユニークな特性によって際立っています。類似の化合物には、d-グルコース、d-マンノース、d-ガラクトースなどがあります。

生化学分析

Biochemical Properties

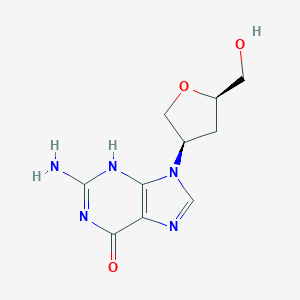

L-Gulose interacts with several enzymes and proteins in the process of AsA biosynthesis. For instance, it is involved with the enzyme L-gulono-1,4-lactone oxidase (GulLO), which is crucial in the conversion of L-Gulose to AsA . This interaction is essential for the production of AsA, an important antioxidant for plants and animals .

Cellular Effects

The presence of L-Gulose in cells influences various cellular processes. It plays a role in the biosynthesis of AsA, which is a key antioxidant that protects cells from oxidative damage. AsA also participates in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

L-Gulose exerts its effects at the molecular level through its conversion to AsA. This process involves the enzyme GulLO, which oxidizes L-Gulose to produce AsA . This reaction is a crucial step in the biosynthesis of AsA, influencing gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

The effects of L-Gulose can change over time in laboratory settings. For instance, when L-Gulose is treated with GulLO, the levels of total AsA in transgenic tobacco cell lines were significantly increased . This suggests that L-Gulose’s influence on cellular function may vary over time, depending on its stability and degradation .

Metabolic Pathways

L-Gulose is involved in the metabolic pathway that leads to the production of AsA. This pathway involves the enzyme GulLO, which catalyzes the oxidation of L-Gulose to AsA . This process can influence metabolic flux and metabolite levels within the cell .

準備方法

Laboratory Synthesis:: L-Gulose can be prepared through synthetic routes involving chemical transformations. One common method is the oxidation of d-glucose using specific reagents. For example, the oxidation of d-glucose with bromine water followed by reduction yields L-gulose.

Industrial Production:: Industrial-scale production of L-gulose is not common due to high manufacturing costs. research continues to explore more efficient methods for large-scale synthesis.

化学反応の分析

Reactivity:: L-Gulose, like other aldohexoses, can undergo various chemical reactions:

Oxidation: L-Gulose can be oxidized to form carboxylic acids.

Reduction: Reduction of L-gulose leads to alditols (sugar alcohols).

Substitution: L-Gulose can undergo substitution reactions at its hydroxyl groups.

Isomerization: In water solution, L-gulose interconverts between cyclic structural isomers, including α- and β-L-glucofuranose (five-membered ring) and α- and β-L-glucopyranose (six-membered ring).

- Oxidation: Bromine water, nitric acid, or other oxidizing agents.

- Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.

- Isomerization: Acidic or basic conditions.

類似化合物との比較

L-Gulose stands out due to its rarity and unique properties. Similar compounds include d-glucose, d-mannose, and d-galactose.

特性

CAS番号 |

6027-89-0 |

|---|---|

分子式 |

C6H12O6 |

分子量 |

180.16 g/mol |

IUPAC名 |

(3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1 |

InChIキー |

WQZGKKKJIJFFOK-QRXFDPRISA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

異性体SMILES |

C([C@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

melting_point |

< 25 °C |

| 6027-89-0 | |

物理的記述 |

Solid |

同義語 |

L-(+)-Gulose; |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of L-gulose?

A1: L-Gulose has the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol.

Q2: Is there any spectroscopic data available for L-gulose?

A2: Yes, several studies have characterized L-gulose using NMR spectroscopy, including proton (1H) and carbon-13 (13C) NMR. These studies provide detailed information about the structure and conformation of L-gulose and its derivatives. [, ]

Q3: Where is L-gulose naturally found?

A3: L-Gulose is a rare sugar found in specific organisms. One notable example is its presence as the sugar moiety of the main polar lipid in the thermophilic archaeon Thermoplasma acidophilum. []

Q4: How is L-gulose biosynthesized?

A4: Research suggests that L-gulose biosynthesis in Thermoplasma acidophilum occurs through a pathway involving stepwise stereochemical inversion at C-2 and C-5 of D-glucose. This process likely involves an epimerase similar to GDP-mannose 3,5-epimerase, a key enzyme in plant ascorbate biosynthesis. [, ]

Q5: Is L-gulose involved in vitamin C biosynthesis in plants?

A5: While not a direct precursor in the main vitamin C pathway, L-gulose, specifically as guanosine 5’-diphospho-β-L-gulose (GDP-L-gulose), is produced by GDP-mannose 3′,5′-epimerase, an enzyme involved in the early stages of vitamin C biosynthesis in plants. [] Research suggests exogenous L-gulose can be converted to L-ascorbic acid in plant cells, hinting at a potential role in the L-gulose pathway for de novo vitamin C synthesis. [, ]

Q6: Can L-gulose be synthesized from other sugars?

A7: Yes, L-gulose can be synthesized from other sugars using chemical and enzymatic methods. One study demonstrated the efficient production of L-gulose from D-sorbitol using a wheat-bran culture extract of the fungus Penicillium sp. KU-1. [] This fungal extract exhibits enzymatic activity for the oxidation of D-sorbitol, leading to a high yield of L-gulose. [] Additionally, chemical synthesis from D-mannose has been explored. [, ]

Q7: Can L-gulose be used in the synthesis of other biologically active compounds?

A9: Yes, L-gulose serves as a valuable starting material for synthesizing various biologically relevant compounds. For instance, it acts as a precursor for the synthesis of orthogonally protected L-hexose thioglycoside derivatives, which are important building blocks for complex carbohydrates. [] It's also been utilized in the synthesis of the antibiotic YA-56. [] Additionally, L-gulose is employed in the creation of carbocyclic analogues of various sugars, including α-D-glucosamine and α-D-mannose. [] Researchers have also used L-gulose in the synthesis of L-beta-(2S,4S)- and L-alpha-(2S,4R)-dioxolanyl nucleosides, which showed potential as anti-HIV agents. []

Q8: Are there any applications of L-gulose in material science?

A10: While research in this area is still emerging, L-gulose derivatives, particularly L-guluronic acid, have shown promise in the development of heparinoid pentasaccharides with anticoagulant activity. [] Replacing the more synthetically challenging L-iduronic acid with L-guluronic acid in these compounds could lead to more efficient production of these important pharmaceuticals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanedioic acid, 2-hydrazino-3-methyl-, [S-(R*,R*)]-(9CI)](/img/structure/B135275.png)